Indole-4-carboxaldehyde

Antibacterial MRSA MIC

Indole-4-carboxaldehyde (I4C), also known as 4-formylindole, is a heteroarenecarbaldehyde characterized by a formyl group substituted at the 4-position of the indole ring system. This specific substitution pattern confers distinct chemical reactivity and biological properties compared to other indole carboxaldehyde isomers.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 1074-86-8
Cat. No. B046140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-4-carboxaldehyde
CAS1074-86-8
Synonyms1H-Indole-4-carbaldehyde;  Indole-4-carboxaldehyde;  4-Formyl-1H-indole;  4-Formylindole;  NSC 337264
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)C=O
InChIInChI=1S/C9H7NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-6,10H
InChIKeyJFDDFGLNZWNJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Indole-4-carboxaldehyde (CAS 1074-86-8): A Position-Specific Indole Building Block for Pharmaceutical and Biomedical Research


Indole-4-carboxaldehyde (I4C), also known as 4-formylindole, is a heteroarenecarbaldehyde characterized by a formyl group substituted at the 4-position of the indole ring system [1]. This specific substitution pattern confers distinct chemical reactivity and biological properties compared to other indole carboxaldehyde isomers. I4C serves as a key synthetic intermediate in the preparation of antitumor agents, aurora kinase A inhibitors, and ergot alkaloid derivatives . It is also recognized as a naturally occurring algal metabolite with documented anti-inflammatory activity in hepatic cell models [2].

Why Indole-4-carboxaldehyde Cannot Be Casually Substituted by Other Indole Carboxaldehyde Isomers


Substituting indole-4-carboxaldehyde with isomeric indole-2-, 3-, 5-, 6-, or 7-carboxaldehyde is not scientifically defensible without re-validation. The position of the formyl group on the indole scaffold directly dictates the compound's electronic distribution, steric accessibility, and binding interactions in both synthetic transformations and biological systems [1]. Empirical evidence demonstrates that the 4-substituted isomer exhibits a unique activity profile; for example, in a panel of six indole carboxaldehyde isomers isolated from Sargassum thunbergii, the 4-carboxaldehyde (STC-3) was not among those selected for further anti-adipogenic development, while the 2- and 6- substituted analogs showed potent AMPK activation [2]. Conversely, the 4-isomer possesses a distinct and validated role as an ergot alkaloid precursor and anti-inflammatory agent [3], underscoring that isomer-specific procurement is mandatory for reproducible results in both medicinal chemistry and biochemical research.

Quantitative Differentiation Evidence for Indole-4-carboxaldehyde Against Comparators


Superior Antibacterial Potency Against MRSA Compared to Clindamycin

In a patent disclosure, indole-4-carboxaldehyde demonstrated a minimal inhibitory concentration (MIC) of 128 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), a value that is eightfold lower (more potent) than that of the comparator drug clindamycin hydrochloride, which exhibited an MIC of 1024 μg/mL [1].

Antibacterial MRSA MIC Drug Discovery

Documented Lack of Anti-Adipogenic Activity: A Differentiating Feature from Active Isomers

In a direct comparative study of six indole carboxaldehyde isomers (STC-1 to STC-6) isolated from Sargassum thunbergii, the 4-carboxaldehyde isomer (STC-3) did not exhibit significant inhibition of 3T3-L1 adipocyte differentiation and was not selected for further mechanistic investigation. In contrast, the 2- and 6-carboxaldehyde isomers (STC-1 and STC-5) showed potent, non-toxic inhibition of adipogenesis and subsequent AMPK activation [1].

Anti-Obesity Adipogenesis AMPK Structure-Activity Relationship

Validated Anti-Inflammatory Activity in Human Hepatocytes with Defined Molecular Markers

Indole-4-carboxaldehyde (ST-I4C) specifically attenuates methylglyoxal (MGO)-induced hepatic inflammation in HepG2 cells. At a non-toxic concentration, it significantly reduces the expression of key inflammatory markers: it prevents the MGO-induced increase in TNF-α and IFN-γ mRNA expression, reduces AGE formation, and increases the expression of the detoxifying enzyme glyoxalase-1 (Glo-1) [1].

Anti-Inflammatory Hepatoprotection NF-κB AGEs

Established Role as a Precursor in Ergot Alkaloid Synthesis

Indole-4-carboxaldehyde is recognized in the primary literature as a key precursor for the synthesis of ergot alkaloid derivatives, which are of interest for treating Parkinson's disease and inhibiting prolactin release [1]. Its specific 4-substitution pattern is essential for the retrosynthetic strategies employed to construct the tetracyclic ergoline skeleton, a structural feature not accessible from the more common 3-carboxaldehyde isomer [1].

Ergot Alkaloid Precursor Parkinson's Disease Organic Synthesis

Evidence-Based Application Scenarios for Procuring Indole-4-carboxaldehyde


Antibacterial Lead Discovery and Structure-Activity Relationship (SAR) Studies

Based on its demonstrated MIC of 128 μg/mL against MRSA, an 8-fold improvement over clindamycin [1], indole-4-carboxaldehyde is a rational starting point for medicinal chemistry campaigns aimed at developing novel anti-MRSA therapeutics. Procurement is justified for generating analog libraries and conducting SAR studies to optimize this promising antibacterial core.

Investigating Hepatic Inflammation and Metabolic Disease Mechanisms

Given its validated ability to attenuate MGO-induced inflammation, reduce AGE formation, and upregulate Glo-1 in HepG2 cells [1], indole-4-carboxaldehyde is an essential reagent for cellular and molecular biology studies focused on non-alcoholic fatty liver disease (NAFLD), hepatic steatosis, and the pathological consequences of advanced glycation end-products.

Precursor for the Total Synthesis of Ergot Alkaloid Derivatives

As established in the seminal work by Kozikowski et al. [1], indole-4-carboxaldehyde is a critical, position-specific precursor for constructing the ergoline ring system. Its procurement is non-negotiable for synthetic organic chemists pursuing the total synthesis of ergot alkaloids or developing new analogs with potential applications in treating Parkinson's disease and related disorders.

Technical Documentation Hub

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